Dorzolamide Hydrochloride

Catalog No.
S548845
CAS No.
130693-82-2
M.F
C10H17ClN2O4S3
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorzolamide Hydrochloride

CAS Number

130693-82-2

Product Name

Dorzolamide Hydrochloride

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

Molecular Formula

C10H17ClN2O4S3

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1

InChI Key

OSRUSFPMRGDLAG-QMGYSKNISA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

4-ethylamino-5,6-dihydro-6-methyl-7,7-dioxide-4H-thieno(2,3-b)thiopyran-2-sulfonamide, 5,6-dihydro-4-ethylamino-6-methyl-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide, dorzolamide, Dorzolamide Chibret, dorzolamide hydrochloride, dorzolamide, (trans)-isomer, L 671152, L-671,152, MK 507, MK-507, Trusopt

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

The exact mass of the compound Dorzolamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dorzolamide Hydrochloride is a potent, second-generation topical inhibitor of carbonic anhydrase II, an enzyme critical for aqueous humor secretion in the eye. Its primary function is to reduce elevated intraocular pressure (IOP), a major risk factor in open-angle glaucoma and ocular hypertension. Supplied as a sterile, isotonic, and buffered aqueous solution, its hydrochloride salt form is specifically utilized to achieve the necessary water solubility and stability for effective ophthalmic formulations. The standard commercial formulation is a 2% solution with a pH of approximately 5.6, a critical parameter for balancing drug solubility with physiological tolerance.

Substituting Dorzolamide Hydrochloride with its free base or an alternative salt form is infeasible for established aqueous ophthalmic applications without complete product reformulation and validation. The hydrochloride salt is essential for achieving the required aqueous solubility (approx. 50 mg/mL) at the formulation pH of ~5.6. The free base exhibits significantly lower solubility at this pH and even poorer solubility at the physiological pH of the eye (~7.4), which would lead to precipitation and loss of bioavailability. Altering the salt form would fundamentally change the solution's pH, stability, and osmolality, impacting not only the drug's performance but also its compatibility with other agents in fixed-dose combination therapies, such as with Timolol Maleate. Therefore, for any application requiring a stable, clear aqueous solution for topical ocular delivery, Dorzolamide Hydrochloride is the specified and non-interchangeable choice.

Aqueous Formulation pH: A Critical Parameter for Solubility and Stability

Dorzolamide Hydrochloride is formulated as a 2% ophthalmic solution at a pH of approximately 5.6. This specific pH is required to maximize the aqueous solubility of the active compound, which is reported to be around 50 mg/mL under these conditions. In contrast, the solubility of dorzolamide free base significantly decreases at neutral or physiological pH (~7.4). Optimal chemical stability for dorzolamide in aqueous solutions is observed in the pH range of 4 to 6, making the hydrochloride salt formulation essential for maintaining drug integrity during storage and use.

Evidence DimensionFormulation pH & Resulting Solubility
Target Compound DatapH ~5.6; Aqueous Solubility ~50 mg/mL
Comparator Or BaselineDorzolamide Free Base at pH 7.4: Significantly lower solubility, leading to precipitation.
Quantified DifferenceThe hydrochloride salt allows for a stable, concentrated aqueous solution at an acidic pH, whereas the free base does not have adequate solubility at physiological pH for a similar formulation.
ConditionsAqueous ophthalmic solution (2% w/v).

For developing a stable, effective aqueous eye drop, the hydrochloride salt form is required to achieve the necessary concentration and shelf-life.

Comparative Ocular Comfort Profile vs. In-Class Alternative Brinzolamide

The primary differentiator in patient experience between dorzolamide and its main in-class competitor, brinzolamide, is ocular comfort upon instillation. Dorzolamide formulations (pH ~5.6) are associated with a higher incidence of ocular stinging and burning compared to brinzolamide formulations, which have a more neutral pH of ~7.2. In a crossover study comparing fixed combinations with timolol, mean ocular discomfort scores (on a 0-9 scale) were significantly higher for the dorzolamide-timolol combination (2.9) versus the brinzolamide-timolol combination (1.4). However, brinzolamide is more frequently associated with transient blurred vision. This trade-off is a key consideration in formulation development and material selection.

Evidence DimensionPatient-Reported Ocular Discomfort (0-9 scale, higher is worse)
Target Compound DataDorzolamide/Timolol Fixed Combination: Mean discomfort score of 2.9 to 3.7
Comparator Or BaselineBrinzolamide/Timolol Fixed Combination: Mean discomfort score of 1.4 to 2.6
Quantified DifferenceDorzolamide formulations result in a ~2x higher ocular discomfort score compared to brinzolamide.
ConditionsProspective, single-masked, crossover patient preference studies.

A buyer must weigh the known side-effect profiles: choosing dorzolamide involves formulating for a product with higher potential for stinging, while the primary alternative carries a higher risk of blurred vision.

Equivalent Intraocular Pressure Reduction Compared to Primary In-Class Alternative

In clinical studies comparing 2% dorzolamide and 1% brinzolamide, both compounds demonstrate statistically significant reductions in intraocular pressure (IOP) from baseline. Multiple head-to-head trials have concluded that there are no statistically significant differences in the IOP-lowering efficacy between the two drugs when used as monotherapy or in combination therapies. For example, one study in healthy volunteers found a 10.0–18.7% IOP decrease with 2% dorzolamide and a 10.1–18.2% decrease with 1% brinzolamide after two weeks, with the difference being statistically insignificant (p > 0.05). This equivalence in primary efficacy means procurement decisions can be based on secondary factors such as formulation cost, patient comfort, and side-effect profiles.

Evidence DimensionPercentage Intraocular Pressure (IOP) Reduction
Target Compound Data10.0% to 18.7% IOP reduction (2% Dorzolamide solution)
Comparator Or Baseline10.1% to 18.2% IOP reduction (1% Brinzolamide solution)
Quantified DifferenceNo statistically significant difference in efficacy (p > 0.05).
ConditionsRandomized, double-blind study in healthy volunteers over 14 days.

Since primary efficacy is comparable to the main substitute, buyers can confidently select Dorzolamide HCl based on formulation advantages, cost, or its specific side-effect profile (stinging vs. blurred vision).

Primary Active Pharmaceutical Ingredient (API) for Aqueous Ophthalmic Solutions

Dorzolamide Hydrochloride is the material of choice for developing and manufacturing stable, sterile aqueous solutions for reducing intraocular pressure. Its well-defined solubility and stability profile at a formulation pH of ~5.6 make it a reliable and reproducible API for standard ophthalmic production workflows.

Component for Fixed-Dose Combination Glaucoma Therapies

The compound's chemical properties and established use profile make it suitable for inclusion in fixed-dose combination products, most commonly with the beta-blocker timolol maleate. Its stability in a buffered aqueous system is critical for ensuring the integrity and efficacy of multi-component formulations.

Reference Standard in Comparative Efficacy and Formulation Studies

Given its well-documented clinical profile, Dorzolamide Hydrochloride serves as a benchmark compound for evaluating new topical carbonic anhydrase inhibitors or novel ophthalmic delivery systems. Its established efficacy and side-effect data provide a robust baseline for comparison.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

360.0038982 Da

Monoisotopic Mass

360.0038982 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZO5366EW7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (77.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dorzolamide Hydrochloride is the hydrochloride salt form of dorzolamide, an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the rapid conversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Distributed throughout many cells and tissues, various carbonic anhydrases play important roles in mineral and metabolic homeostasis. (NCI04)

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Aldehyde-lyases [EC:4.1.2.-]
CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

130693-82-2

Wikipedia

Dorzolamide hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kobayashi M, Naito K. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon Yakurigaku Zasshi. 2000 Jun;115(6):323-8. Review. Japanese. PubMed PMID: 10948564.

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